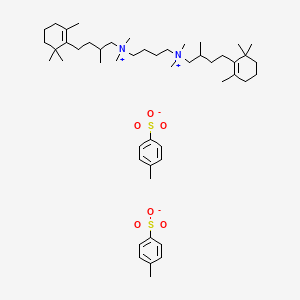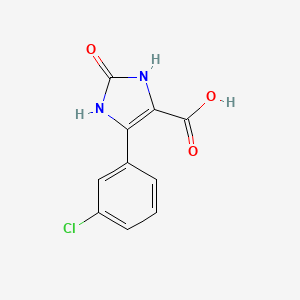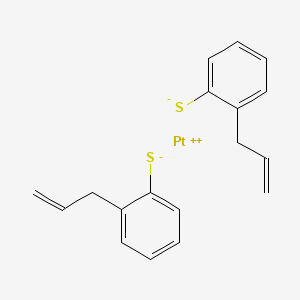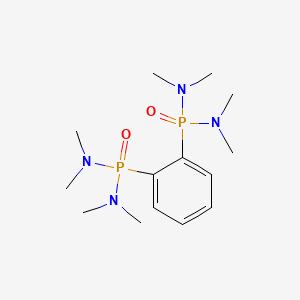
1,2-bis-(Dimethylaminophosphinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-bis-(Dimethylaminophosphinyl)benzene is an organophosphorus compound with the molecular formula C14H28N4O2P2 It is known for its unique structure, where two dimethylaminophosphinyl groups are attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-bis-(Dimethylaminophosphinyl)benzene can be synthesized through several methods. One common approach involves the reaction of dimethylamine with a suitable phosphinylating agent in the presence of a benzene derivative. The reaction typically requires controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful addition of reagents, continuous monitoring of reaction parameters, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-bis-(Dimethylaminophosphinyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl groups to phosphines.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,2-bis-(Dimethylaminophosphinyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2-bis-(Dimethylaminophosphinyl)benzene involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or substrate.
Comparaison Avec Des Composés Similaires
1,2-bis-(Diphenylphosphino)benzene: Another organophosphorus compound with similar coordination properties.
1,2-bis-(Di-tert-butylphosphinomethyl)benzene: Known for its use in catalysis and coordination chemistry.
Uniqueness: 1,2-bis-(Dimethylaminophosphinyl)benzene is unique due to its dimethylamino groups, which provide distinct electronic and steric properties compared to other phosphinyl derivatives. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C14H28N4O2P2 |
|---|---|
Poids moléculaire |
346.35 g/mol |
Nom IUPAC |
N-[[2-[bis(dimethylamino)phosphoryl]phenyl]-(dimethylamino)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C14H28N4O2P2/c1-15(2)21(19,16(3)4)13-11-9-10-12-14(13)22(20,17(5)6)18(7)8/h9-12H,1-8H3 |
Clé InChI |
RTWQNCQOMPLADC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(=O)(C1=CC=CC=C1P(=O)(N(C)C)N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



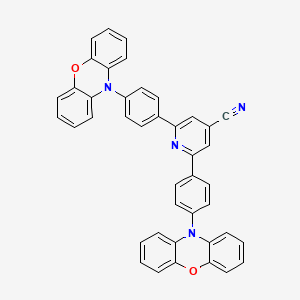
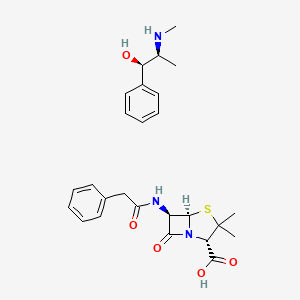

![3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13778421.png)

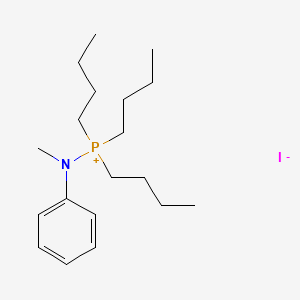
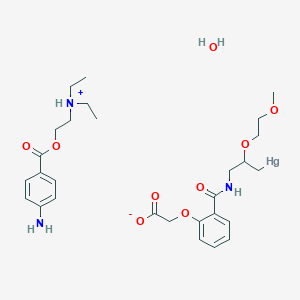
![(3E,5S,8R,10R,13R,15R,19Z,26S)-2-hydroxy-11-(1-methoxyethyl)-10-methyl-14-oxa-22,27-diazahexacyclo[24.2.1.05,17.07,16.08,12.013,15]nonacosa-1,3,19-triene-21,28,29-trione](/img/structure/B13778452.png)
